![molecular formula C12H11ClN2O2S B14329055 N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide CAS No. 106968-49-4](/img/structure/B14329055.png)
N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a prop-2-yn-1-yloxy group, and a sulfanylidene group, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide typically involves multiple steps. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the prop-2-yn-1-yloxy group allows for unique interactions with biological molecules, potentially leading to the modulation of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride: Shares the prop-2-yn-1-yl group but differs in other functional groups.
N-(prop-2-yn-1-yl)-o-phenylenediamines: Contains a similar prop-2-yn-1-yl group and is used in different chemical reactions.
Propiedades
Número CAS |
106968-49-4 |
|---|---|
Fórmula molecular |
C12H11ClN2O2S |
Peso molecular |
282.75 g/mol |
Nombre IUPAC |
N-(2-amino-1-prop-2-ynoxy-2-sulfanylideneethyl)-4-chlorobenzamide |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-7-17-12(10(14)18)15-11(16)8-3-5-9(13)6-4-8/h1,3-6,12H,7H2,(H2,14,18)(H,15,16) |
Clave InChI |
JHAYXIPIHMCFOP-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(C(=S)N)NC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)

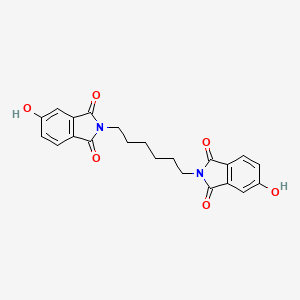
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
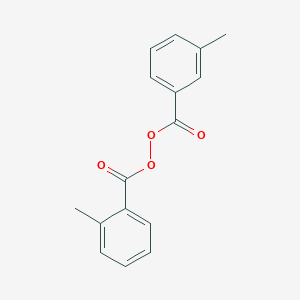
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
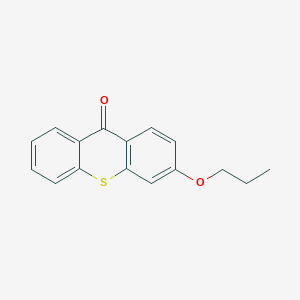
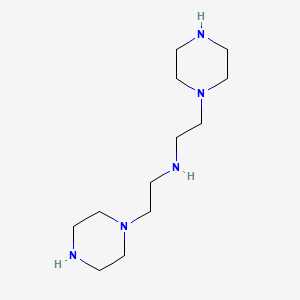

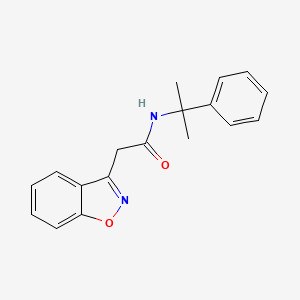

![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

